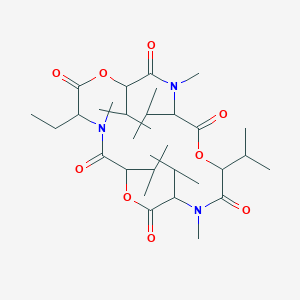

EnniatinK1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EnniatinK1 es un miembro de la familia de las enniatinas, que son ciclohexadepsipéptidos producidos por diversas especies de hongos Fusarium . Estos compuestos son conocidos por sus propiedades ionóforas, que les permiten transportar iones a través de las membranas celulares. This compound, al igual que otras enniatinas, ha mostrado una gama de actividades biológicas, que incluyen efectos antifúngicos, antibióticos y citotóxicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de EnniatinK1 implica el uso de enniatin sintetasa, una enzima multifuncional que cataliza la formación de la estructura de ciclohexadepsipéptido . El proceso típicamente implica la condensación de aminoácidos N-metil y ácidos hidroxílicos en una secuencia alterna. Las condiciones de reacción a menudo requieren un ambiente controlado para garantizar la formación correcta de la estructura cíclica.

Métodos de producción industrial: La producción industrial de this compound se logra principalmente mediante procesos de fermentación utilizando especies de Fusarium . Los hongos se cultivan en condiciones específicas que promueven la producción de enniatinas. Los compuestos se extraen y purifican posteriormente mediante diversas técnicas cromatográficas.

Análisis De Reacciones Químicas

Tipos de reacciones: EnniatinK1 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en los residuos de aminoácidos N-metil.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos de this compound, así como análogos sustituidos con actividades biológicas modificadas.

Aplicaciones Científicas De Investigación

EnniatinK1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de EnniatinK1 implica su capacidad para formar complejos con iones metálicos y transportarlos a través de las membranas celulares . Esta actividad ionófora altera el equilibrio iónico dentro de las células, lo que lleva a la muerte celular. This compound se dirige a diversas vías moleculares, incluidas las que participan en el transporte de iones y el metabolismo celular .

Compuestos similares:

Enniatin A1: Conocido por su actividad bactericida contra Mycobacterium tuberculosis.

Enniatin B1: Otra enniatina bien estudiada con propiedades ionóforas y actividades biológicas similares.

Singularidad de this compound: this compound es único debido a su secuencia específica de aminoácidos N-metil y ácidos hidroxílicos, que confieren actividades biológicas distintas en comparación con otras enniatinas . Sus propiedades ionóforas específicas y sus efectos citotóxicos lo convierten en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Enniatin A1: Known for its bactericidal activity against Mycobacterium tuberculosis.

Enniatin B1: Another well-studied enniatin with similar ionophoric properties and biological activities.

Uniqueness of EnniatinK1: this compound is unique due to its specific sequence of N-methyl amino acids and hydroxy acids, which confer distinct biological activities compared to other enniatins . Its specific ionophoric properties and cytotoxic effects make it a valuable compound for research and potential therapeutic applications.

Propiedades

Fórmula molecular |

C32H55N3O9 |

|---|---|

Peso molecular |

625.8 g/mol |

Nombre IUPAC |

3-ethyl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C32H55N3O9/c1-15-21-30(39)42-25(19(8)9)28(37)34(13)23(17(4)5)32(41)44-26(20(10)11)29(38)35(14)22(16(2)3)31(40)43-24(18(6)7)27(36)33(21)12/h16-26H,15H2,1-14H3 |

Clave InChI |

WOLNKVVWOKWVJB-UHFFFAOYSA-N |

SMILES canónico |

CCC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)

![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)

![methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-3aH,4H,7aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12291656.png)